molecular formula C15H15NO4 B1191871 ZEN-3694

ZEN-3694

Cat. No.: B1191871
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Scientific Research Applications

Inhibition in Solid Tumor and Hematological Malignancies

ZEN-3694 has shown efficacy in treating a variety of solid tumor and hematological malignancies. As a novel BET bromodomain inhibitor, it has demonstrated potent activity against many solid tumor and hematological cell lines with sub-micromolar IC50 values. This includes its effectiveness in breast, prostate, lung, melanoma, AML, and DLBCL malignancies. This compound also inhibits MYC mRNA expression, which is crucial in cancer development and progression. It has been observed to halt tumor growth in a dose-dependent manner in xenograft studies of AML, prostate, and breast cancer models (Attwell et al., 2015).

Combination Therapy in Metastatic Castration-Resistant Prostate Cancer

In a Phase Ib/IIa study, the combination of this compound with enzalutamide was evaluated for safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC). This study showed that this compound, when combined with enzalutamide, demonstrated acceptable tolerability and potential efficacy, especially in mCRPC harboring low androgen receptor transcriptional activity (Aggarwal et al., 2020).

Enhancing Immunotherapy Efficacy

This compound has been found to inhibit multiple tumor immune escape mechanisms, which makes it a potential candidate for combining with cancer immunotherapies. It targets various pathways suppressing the anti-tumor immune response, and its addition in treatment has shown to increase the efficacy of anti-PD1 in tumor growth inhibition. This includes downregulating checkpoints like B7H3 and PD-L1, upregulating MICA antigen, and inhibiting the differentiation and function of regulatory T cells (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

Research indicates that this compound, in combination with CDK4/6 inhibitors, can reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. This is particularly significant as patients with advanced hormone receptor-positive, HER2-negative breast cancer often develop resistance to current treatments. The combination approach involving this compound shows potential in inhibiting proliferation and inducing apoptosis in resistant cell lines, offering a novel therapeutic strategy in this context (Kharenko et al., 2021).

Use in Artificial Intelligence-Powered Treatment Optimization

This compound's dosing in combination with enzalutamide for metastatic prostate cancer has been optimized using CURATE.AI, an artificial intelligence platform. This approach has led to increased treatment efficacy and tolerance, demonstrating the potential of AI in enhancing the effectiveness of combination chemotherapy involving this compound (Pantuck et al., 2018).

Targeting Mechanisms of Resistance in ER+ Breast Cancers

This compound has been shown to target several mechanisms of resistance to endocrine therapies in preclinical models of ER+ breast cancers. It effectively inhibits the proliferation of breast cancer cells resistant to endocrine therapies and CDK4/6 inhibitors, suggesting its potential as a novel therapeutic strategy for treating ER+ breast cancer patients developing resistance to these therapies (Kharenko et al., 2018).

Properties

Molecular Formula

C15H15NO4

Appearance

Solid powder

Synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

Origin of Product

United States

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